The Fungicidal Duo: A Technical Guide to the Chemical Properties and Structure of Carbendazim-Captafol Mixtures
The Fungicidal Duo: A Technical Guide to the Chemical Properties and Structure of Carbendazim-Captafol Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties, structure, and analytical methodologies for the fungicidal mixture of Carbendazim and Captafol. This combination has seen agricultural application, leveraging the distinct mechanisms of action of each component to achieve broad-spectrum fungal control. This document summarizes key chemical data, details experimental protocols for simultaneous analysis, and visualizes the known signaling pathways affected by these compounds.
Core Chemical Properties and Structures
Carbendazim and Captafol are fungicides with distinct chemical classifications and modes of action. Carbendazim is a systemic benzimidazole fungicide, while Captafol is a non-systemic phthalimide fungicide. A known formulation combines these two active ingredients, each at a concentration of 40%, for the control of various fungal diseases in crops such as apple trees. While data on the specific physicochemical properties of the mixture are not extensively published, the compatibility of these compounds in a formulation is established.
Carbendazim
Carbendazim, with the IUPAC name methyl benzimidazol-2-ylcarbamate, is a white crystalline solid.[1] It functions as a systemic fungicide, meaning it is absorbed and translocated within the plant, providing both curative and protective action against a range of fungal pathogens.[2]
Structure of Carbendazim:
Figure 1. Chemical Structure of Carbendazim.
Captafol
Captafol, known by the IUPAC name (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, is a broad-spectrum, non-systemic fungicide.[3] It acts as a protectant on the plant surface, inhibiting spore germination.[4]
Structure of Captafol:
Figure 2. Chemical Structure of Captafol.
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical properties of Carbendazim and Captafol.
Table 1: Chemical Identification and Physical Properties of Carbendazim
| Property | Value |
| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate |
| CAS Number | 10605-21-7 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molar Mass | 191.19 g/mol |
| Appearance | White to light gray powder |
| Melting Point | 302 to 307 °C (decomposes) |
| Water Solubility | 8 mg/L |
| pKa | 4.48 |
Table 2: Chemical Identification and Physical Properties of Captafol
| Property | Value |
| IUPAC Name | (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
| CAS Number | 2425-06-1 |
| Molecular Formula | C₁₀H₉Cl₄NO₂S |
| Molar Mass | 349.05 g/mol |
| Appearance | White, crystalline solid |
| Melting Point | 161 °C |
| Water Solubility | 0.0001% |
Experimental Protocols for Simultaneous Analysis
The simultaneous determination of Carbendazim and Captafol residues in various matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and effective method. The following protocol is a generalized procedure based on established multi-residue analysis methods.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
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Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, soil) until a uniform consistency is achieved.
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Extraction:
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Place a 10 g subsample of the homogenate into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
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Immediately shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
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Vortex for 30 seconds.
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Centrifuge at 10,000 rpm for 2 minutes.
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Final Solution:
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Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
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The sample is now ready for HPLC analysis.
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HPLC-UV Analysis
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: Monitor at a wavelength suitable for both compounds, which may require a compromise or the use of a diode-array detector to monitor multiple wavelengths. A common wavelength for Carbendazim is around 280 nm.
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Quantification: Create a calibration curve using standard solutions of Carbendazim and Captafol of known concentrations.
Signaling Pathways and Mechanisms of Action
Carbendazim and Captafol exert their fungicidal effects through distinct biochemical pathways. Understanding these mechanisms is critical for assessing their efficacy, potential for resistance development, and toxicological profiles.
Carbendazim: Disruption of Microtubule Assembly
The primary mode of action for Carbendazim is the inhibition of microtubule polymerization in fungal cells.[4] It binds to the β-tubulin subunit, preventing its assembly into microtubules.[4] This disruption of the cytoskeleton interferes with essential cellular processes such as mitosis and intracellular transport, ultimately leading to cell death.
Diagram 1. Carbendazim's mechanism of action via microtubule disruption.
Captafol: Thiol Reactivity and Enzyme Inhibition
Captafol's fungicidal activity stems from its reaction with thiol groups (-SH) present in various cellular components, particularly amino acids like cysteine and proteins (enzymes). This non-specific binding inactivates essential enzymes involved in fungal metabolism, leading to a disruption of cellular functions and ultimately, cell death.
Diagram 2. Captafol's mechanism of action through thiol reactivity.
Experimental Workflow for Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Carbendazim and Captafol residues in an agricultural sample.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. journals.pan.pl [journals.pan.pl]
- 3. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
